1-Bromo-3-(2-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of benzene, where a bromine atom and a fluorophenoxy group are substituted at the 1 and 3 positions, respectively
Preparation Methods
The synthesis of 1-Bromo-3-(2-fluorophenoxy)benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (in this case, 1-bromo-3-iodobenzene), and a base such as potassium carbonate.
Catalyst: Palladium(0) or palladium(II) complexes.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically, the reaction is carried out at elevated temperatures ranging from 80°C to 120°C.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(2-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-fluorophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the fluorophenoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
1-Bromo-3-(2-fluorophenoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-fluorophenoxy)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-4-fluorobenzene: Lacks the phenoxy group, resulting in different chemical properties and uses.
2-Bromo-4-fluorophenol: Contains a hydroxyl group, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-(2-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHRUIWXPFPDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.